molecular formula C17H21N3O4S B4696488 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide

2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide

Cat. No. B4696488
M. Wt: 363.4 g/mol
InChI Key: KJUSGSUJCWIBDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide, also known as DMSA-Py, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess various biochemical and physiological effects, which have been extensively studied by researchers.

Mechanism of Action

The mechanism of action of 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide is not fully understood, but researchers have proposed several hypotheses. One of the proposed mechanisms involves the inhibition of the PI3K/Akt signaling pathway, which is known to play a critical role in cell survival and proliferation. Another proposed mechanism involves the activation of the JNK pathway, which leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide has been found to possess various biochemical and physiological effects, which have been extensively studied by researchers. This compound has been found to induce apoptosis in cancer cells, protect neurons from oxidative stress, and enhance drug delivery to the brain. Additionally, 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide has been found to possess anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide in lab experiments is its potent anti-cancer properties, which make it a valuable tool for studying cancer cell biology. Additionally, 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide has been found to cross the blood-brain barrier, which makes it a valuable tool for studying the effects of drugs on the brain. However, one of the limitations of using 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Future Directions

There are several future directions for the research on 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide. One of the most promising directions is the development of 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide-based drug delivery systems for the treatment of neurodegenerative diseases. Additionally, researchers can further investigate the mechanism of action of 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide to identify new targets for cancer therapy. Moreover, the potential toxicity of 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide can be further studied to ensure safe handling and use of this compound in lab experiments.
Conclusion:
In conclusion, 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound possesses various biochemical and physiological effects, which have been extensively studied by researchers. The synthesis method, scientific research applications, mechanism of action, advantages and limitations for lab experiments, and future directions of 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide have been discussed in this paper. The research on 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide has the potential to lead to the development of new drugs for the treatment of various diseases.

Scientific Research Applications

2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide has been extensively studied for its potential applications in various fields of medicine, including cancer treatment, neuroprotection, and drug delivery. Researchers have found that this compound possesses potent anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide has been found to protect neurons from oxidative stress, which makes it a promising candidate for the treatment of neurodegenerative diseases. Moreover, 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-(3-pyridinylmethyl)acetamide has also been used as a drug delivery agent due to its ability to cross the blood-brain barrier and deliver drugs to the brain.

properties

IUPAC Name

2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-13-9-15(25(22,23)20(2)3)6-7-16(13)24-12-17(21)19-11-14-5-4-8-18-10-14/h4-10H,11-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUSGSUJCWIBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)NCC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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